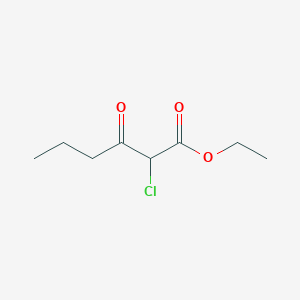
Ethyl 2-chloro-3-oxohexanoate
Overview
Description
Ethyl 2-chloro-3-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that finds applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a chloro group and a keto group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-oxohexanoate can be synthesized through the reaction of ethyl 2-chloroacetoacetate with alkyl halides. The process involves the formation of a dianion intermediate, which then reacts with electrophiles to yield the desired product . The reaction typically requires the use of a strong base such as lithium diisopropylamide (LDA) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic structures, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution: Alkyl halides, nucleophiles, and bases.
Reduction: Sodium borohydride, lithium aluminum hydride, and appropriate solvents.
Cyclization: Catalysts and specific reaction conditions depending on the desired cyclic product.
Major Products Formed
Substitution: Various substituted esters.
Reduction: Ethyl 2-chloro-3-hydroxyhexanoate.
Cyclization: Cyclic ketones and esters.
Scientific Research Applications
Ethyl 2-chloro-3-oxohexanoate is used in scientific research for its versatility in organic synthesis. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound’s reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can undergo reduction or participate in cyclization reactions. These properties make the compound a useful intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetoacetate: A precursor in the synthesis of ethyl 2-chloro-3-oxohexanoate.
Ethyl 3-oxohexanoate: Lacks the chloro group but shares similar reactivity in reduction and cyclization reactions.
Ethyl 2-chloro-3-hydroxyhexanoate: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a chloro and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
ethyl 2-chloro-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDSIUBFOLFVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465407 | |
| Record name | Ethyl 2-chloro-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67271-32-3 | |
| Record name | Ethyl 2-chloro-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(4-{[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]amino}phenyl)acetamide](/img/structure/B1659612.png)
![2-[(E)-[4-(9H-Fluoren-9-yl)piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol](/img/structure/B1659613.png)



![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)

![1-[(4-Methylanilino)methyl]naphthalen-2-ol](/img/structure/B1659624.png)

![1-[(Z)-furan-2-ylmethylideneamino]-3-[(E)-furan-2-ylmethylideneamino]urea](/img/structure/B1659628.png)
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]urea](/img/structure/B1659629.png)

